

An In-depth Technical Guide to 2-Ethyl-2-methylbutanal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethyl-2-methylbutanal**

Cat. No.: **B8652354**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of **2-ethyl-2-methylbutanal**. The information is intended to support researchers and professionals in the fields of chemistry, life sciences, and drug development.

Chemical Identity and Properties

2-Ethyl-2-methylbutanal is a branched-chain aldehyde with the International Union of Pure and Applied Chemistry (IUPAC) name **2-ethyl-2-methylbutanal**.^{[1][2]} Its chemical structure consists of a butanal backbone with an ethyl and a methyl group substituted at the alpha-carbon (C2).

Table 1: Chemical Identifiers and Computed Properties

Identifier/Property	Value	Source
IUPAC Name	2-ethyl-2-methylbutanal	[1] [2]
CAS Number	26254-88-6	[1] [3]
Molecular Formula	C ₇ H ₁₄ O	[1] [2] [3]
Molecular Weight	114.19 g/mol	[1] [2] [3]
Canonical SMILES	CCC(C)(CC)C=O	[1]
InChI Key	BFKSYXOOFDWKFF- UHFFFAOYSA-N	[1]
XLogP3	1.8	[2]
Hydrogen Bond Acceptor Count	1	[2]
Rotatable Bond Count	3	[3]
Exact Mass	114.104465066 g/mol	[2]
Topological Polar Surface Area	17.1 Å ²	[2]

Table 2: Physical Properties

Note: Experimentally determined physical properties for **2-ethyl-2-methylbutanal** are not readily available in the searched literature. The following data for the related compound 2-methylbutanal is provided for reference.

Property	Value (for 2-Methylbutanal)	Source
Boiling Point	90.0 - 93.0 °C @ 760 mmHg	[4]
Density	0.799 - 0.804 g/cm ³	[4]
Refractive Index	1.388 - 1.393	[4]

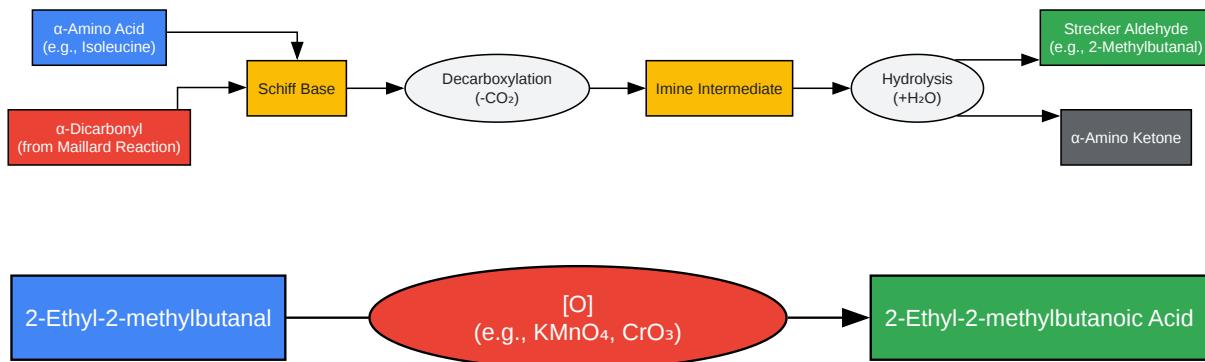
Spectroscopic Data

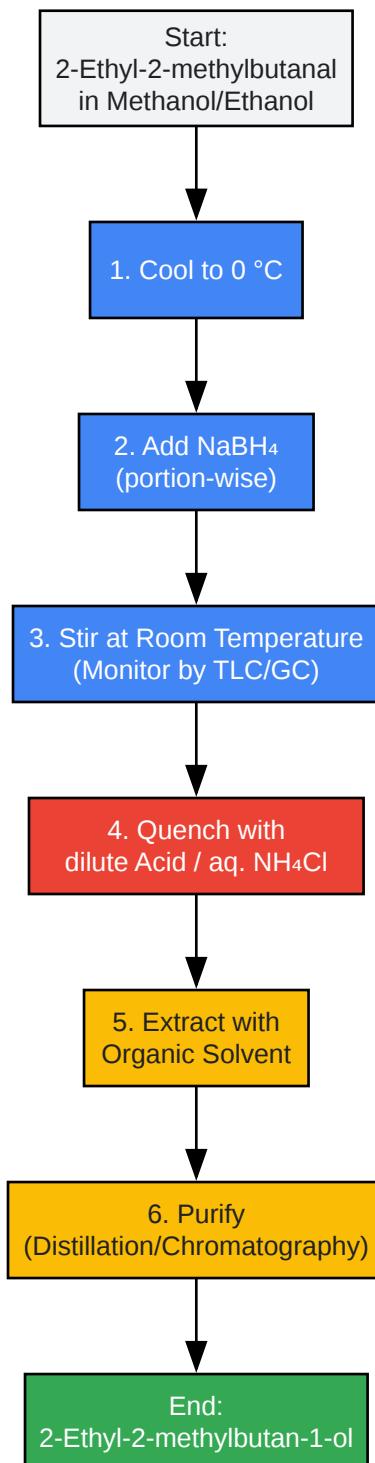
Note: No experimental spectra for **2-ethyl-2-methylbutanal** were found in the searched literature. The following represents predicted or typical spectral characteristics for aldehydes with similar structures.

- ^1H NMR: The proton NMR spectrum is expected to show a characteristic aldehyde proton signal (CHO) in the downfield region (δ 9-10 ppm). Other expected signals would include overlapping multiplets for the ethyl and methyl protons.
- ^{13}C NMR: The carbon NMR spectrum would feature a highly deshielded carbonyl carbon (C=O) signal typically in the range of δ 200-205 ppm. The quaternary alpha-carbon would also be identifiable.
- Infrared (IR) Spectroscopy: A strong characteristic C=O stretching vibration for the aldehyde group is expected around $1720\text{-}1740\text{ cm}^{-1}$. C-H stretching vibrations for the aldehyde proton are also anticipated around 2720 and 2820 cm^{-1} .
- Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 114. Common fragmentation patterns for aldehydes would be expected, including McLafferty rearrangement if sterically feasible.

Synthesis of 2-Ethyl-2-methylbutanal

A common and effective method for the synthesis of **2-ethyl-2-methylbutanal** is the oxidation of the corresponding primary alcohol, 2-ethyl-2-methylbutan-1-ol.[1] Various oxidizing agents can be employed, with milder reagents being preferred to prevent over-oxidation to the carboxylic acid.


Experimental Protocol: General Procedure for the Oxidation of a Primary Alcohol to an Aldehyde


Note: This is a generalized protocol and may require optimization for the specific substrate.

- Dissolution: Dissolve 2-ethyl-2-methylbutan-1-ol (1 equivalent) in a suitable organic solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer.
- Addition of Oxidizing Agent: Add a mild oxidizing agent such as Pyridinium chlorochromate (PCC) or a TEMPO-based system.[1] For PCC, it is typically added as a slurry in DCM.

- Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.
- Work-up: Upon completion, the reaction mixture is typically filtered through a pad of silica gel or celite to remove the chromium salts (in the case of PCC). The filtrate is then washed with a saturated aqueous solution of sodium bicarbonate and brine.
- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or column chromatography to yield pure **2-ethyl-2-methylbutanal**.

In industrial settings, branched-chain aldehydes can be produced through the Strecker degradation of amino acids.^[1] This reaction involves the interaction of an α -amino acid with a dicarbonyl compound, which is often formed during the Maillard reaction between amino acids and reducing sugars upon heating.^[5] The amino acid undergoes oxidative deamination and decarboxylation to yield an aldehyde with one less carbon atom.^[6] For example, the amino acid isoleucine is the precursor to 2-methylbutanal.^[6]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 2-Ethyl-2-methylbutanal | C7H14O | CID 15174357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accelachem.com [accelachem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ymdb.ca [ymdb.ca]
- 6. Factors That Affect the Accumulation of Strecker Aldehydes in Standardized Wines: The Importance of pH in Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Ethyl-2-methylbutanal]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8652354#iupac-name-for-2-ethyl-2-methylbutanal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com